3-Amino-5-ethoxyisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

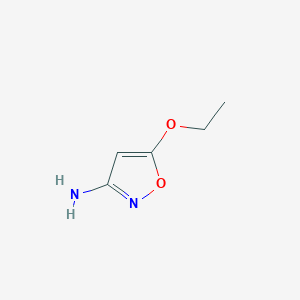

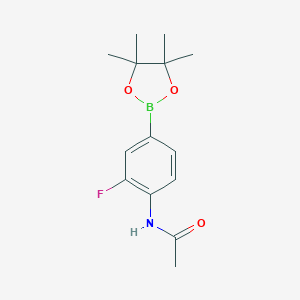

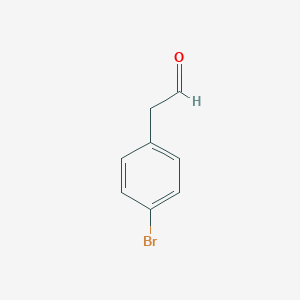

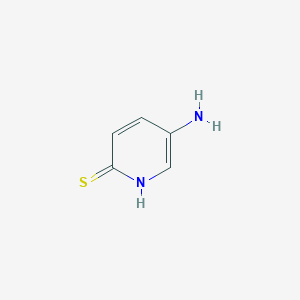

3-Amino-5-ethoxyisoxazole is a chemical compound with the molecular formula C5H8N2O2 . It has a molecular weight of 128.13 g/mol . This compound is part of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethoxyisoxazole can be represented by the InChI code: 1S/C5H8N2O2/c1-2-8-5-3-4 (6)7-9-5/h3H,2H2,1H3, (H2,6,7) . The compound’s canonical SMILES representation is: CCOC1=CC (=NO1)N .

Chemical Reactions Analysis

The chemical properties of isoxazoles, including 3-Amino-5-ethoxyisoxazole, in reactions involving pyruvic acid derivatives have been reported . It was found that in the heterocyclizations, only the NH2-substituent of isoxazoles interacts with pyruvic acid derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-ethoxyisoxazole include a molecular weight of 128.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .

科学的研究の応用

Synthesis and Characterization

- Chemical Synthesis and Derivatives : One study detailed the synthesis of 3-ethoxyisoxazole derivatives from β-oxo thionoesters, highlighting the methodological advancements in obtaining such compounds which are crucial for further chemical and pharmacological investigations (Ohta et al., 2000). Similarly, the synthesis and characterization of 3-amino-5-methoxyisoxazole have been documented, providing a foundation for the exploration of its applications in various scientific fields (Chen Xue-xi, 2013).

Biodegradation and Environmental Applications

- Biodegradation of Pharmaceuticals : Research has been conducted on the biodegradation of sulfamethoxazole (SMX), a common antibiotic, where 3-amino-5-methylisoxazole was identified as a degradation product. This study highlights the potential use of certain bacterial strains in the bioremediation of SMX-contaminated environments (S. Mulla et al., 2018). Another study demonstrated the rapid degradation of SMX and further transformation of 3-amino-5-methylisoxazole in microbial fuel cell reactors, indicating a promising approach for treating water contaminated with pharmaceuticals (Lu Wang et al., 2016).

Organic Synthesis and Medicinal Chemistry

- Organic Synthesis : The development of novel 3-amino-5-trifluoromethylazoles, through cyclocondensation of specific ketones with hydroxylamine, hydrazine, and phenylhydrazine, exemplifies the versatility of amino-isoxazole derivatives in synthesizing compounds with potential bioactivity (M. Martins et al., 2006).

Heterocyclic Chemistry and Materials Science

- Diverse Chemical Reactions : The exploration of isoxazole derivatives in aqueous media provides insights into green chemistry approaches for synthesizing heterocyclic compounds, which could be useful in developing new materials and drugs with less environmental impact (Guolan Dou et al., 2013).

将来の方向性

特性

IUPAC Name |

5-ethoxy-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHICMKLBYCHIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614246 |

Source

|

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-ethoxyisoxazole | |

CAS RN |

32326-26-4 |

Source

|

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)